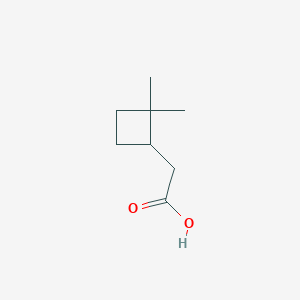

2-(2,2-Dimethylcyclobutyl)aceticacid

Beschreibung

2-(2,2-Dimethylcyclobutyl)acetic acid, a notable cyclobutane (B1203170) derivative, occupies a unique niche at the intersection of synthetic chemistry and atmospheric science. Its structural complexity and relationship to naturally occurring compounds make it a subject of interest for both fundamental and applied research.

While not a primary target in complex natural product synthesis, 2-(2,2-Dimethylcyclobutyl)acetic acid holds relevance as a synthetic building block. researchgate.netresearchgate.net Its significance in natural product chemistry is primarily derived from its status as an oxidation product of α-pinene, a major component of turpentine (B1165885) obtained from pine trees. nih.govpharmaffiliates.com This connection places it within the broader context of transformations of abundant, renewable feedstocks into valuable chemical entities. The inherent ring strain of the cyclobutane core in 2-(2,2-Dimethylcyclobutyl)acetic acid makes it a useful intermediate for accessing more complex molecular scaffolds through controlled ring-opening or rearrangement reactions. researchgate.net

Cyclobutane derivatives are increasingly recognized for their valuable contributions to modern chemical research, particularly in medicinal chemistry and materials science. nih.govlifechemicals.com The four-membered ring imparts a distinct three-dimensional geometry that can be exploited to create unique molecular shapes and to conformationally constrain bioactive molecules. lifechemicals.com This has led to the incorporation of the cyclobutane motif into several marketed and experimental drugs. lifechemicals.com Key characteristics of the cyclobutane ring include its puckered structure, elongated C-C bonds, and increased p-character, all of which contribute to its unique reactivity and utility as a synthetic intermediate. researchgate.netnih.gov Unlike more reactive small rings like cyclopropanes, cyclobutanes often offer a balance of stability and controlled reactivity, making them versatile building blocks in organic synthesis. lifechemicals.combaranlab.org

Current research involving 2-(2,2-Dimethylcyclobutyl)acetic acid is largely centered on its role in atmospheric chemistry. As a prominent oxidation product of α-pinene, it is a key species in the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. pharmaffiliates.com Studies focus on understanding the mechanisms of its formation in the atmosphere through reactions of α-pinene with ozone, hydroxyl radicals, and nitrate (B79036) radicals. pharmaffiliates.com Furthermore, its physical and chemical properties, such as volatility and reactivity, are investigated to better model its atmospheric lifetime and contribution to aerosol formation.

Interactive Data Table: Physicochemical Properties of 2-(2,2-Dimethylcyclobutyl)acetic acid

Below is a summary of the key physicochemical properties of 2-(2,2-Dimethylcyclobutyl)acetic acid, also known as pinonic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₃ | nih.govnist.gov |

| Molecular Weight | 184.23 g/mol | nih.govnist.gov |

| CAS Number | 473-72-3 | nih.govnist.gov |

| Appearance | Yellow Oil | pharmaffiliates.com |

| Melting Point | 104-107 °C (for a stereoisomer) | lookchem.com |

| LogP | 1.71240 | lookchem.com |

Eigenschaften

Molekularformel |

C8H14O2 |

|---|---|

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

2-(2,2-dimethylcyclobutyl)acetic acid |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

TVUDGAIEYXFBGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC1CC(=O)O)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 2,2 Dimethylcyclobutyl Acetic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the Cyclobutyl Core

A retrosynthetic analysis of 2-(2,2-dimethylcyclobutyl)acetic acid reveals several plausible disconnection strategies for the construction of the core 2,2-dimethylcyclobutyl moiety. icj-e.orgoregonstate.eduscitepress.org The primary challenge lies in the stereocontrolled formation of the substituted cyclobutane (B1203170) ring.

One of the most common and powerful methods for constructing cyclobutane rings is the [2+2] cycloaddition of two olefinic components. chemistryviews.org In this approach, the target molecule can be disconnected across the C1-C4 and C2-C3 bonds of the cyclobutane ring, leading to isobutylene (B52900) and a suitable acrylic acid derivative as synthons. The key challenge in this strategy is controlling the regioselectivity and stereoselectivity of the cycloaddition, particularly in intermolecular reactions. acs.org

Another viable disconnection involves the formation of one or two C-C bonds of the ring from an acyclic precursor . For instance, a 1,4-dihaloalkane can be disconnected, suggesting a cyclization via an intramolecular Wurtz-type reaction or a related reductive coupling. Alternatively, disconnection of a single C-C bond in the ring could point to a ring-closing metathesis (RCM) approach from a suitable diene precursor.

A third strategy, inspired by the synthesis of the closely related natural product cis-pinonic acid, involves the use of the chiral pool . lookchem.com cis-Pinonic acid is readily available from the oxidative cleavage of α-pinene. nih.gov A similar disconnection for 2-(2,2-dimethylcyclobutyl)acetic acid would lead back to a pinane-type skeleton. This approach is highly attractive as it can provide direct access to enantiomerically enriched material. The primary difference from the synthesis of cis-pinonic acid would be the need for a starting material that, upon oxidative cleavage, does not yield the acetyl group at the C3 position, or a subsequent step to remove this group.

Finally, a less common but potential strategy is the ring contraction of a suitably substituted cyclopentanone (B42830) derivative. scitepress.org This could involve a Favorskii-type rearrangement, although achieving the desired substitution pattern might require a multi-step sequence.

| Disconnection Strategy | Key Precursors/Synthons | Synthetic Reaction | Key Challenges |

| [2+2] Cycloaddition | Isobutylene, Acrylic acid derivative | Photochemical or metal-catalyzed [2+2] cycloaddition | Regio- and stereoselectivity control |

| Acyclic Cyclization | 1,4-Dihalo-3,3-dimethylhexane derivative | Intramolecular coupling (e.g., Wurtz) | Synthesis of the acyclic precursor |

| Chiral Pool Approach | Pinane (B1207555) derivative | Oxidative cleavage | Availability of suitable pinane precursor |

| Ring Contraction | Substituted cyclopentanone | Favorskii rearrangement | Synthesis of the cyclopentanone precursor |

Stereoselective Synthesis of the 2,2-Dimethylcyclobutyl Moiety

The development of stereoselective methods is crucial for obtaining enantiomerically pure 2-(2,2-dimethylcyclobutyl)acetic acid, which is often a prerequisite for biological applications.

Catalytic Asymmetric [2+2] Cycloaddition: The enantioselective [2+2] cycloaddition of olefins is a powerful tool for the synthesis of chiral cyclobutanes. chemistryviews.org The use of chiral catalysts, such as those based on transition metals like copper, rhodium, or iridium, can induce high levels of enantioselectivity. researchgate.netchemicalbook.com For the synthesis of the 2,2-dimethylcyclobutyl core, a potential strategy would involve the reaction of isobutylene with an acrylic acid equivalent bearing a chiral auxiliary or in the presence of a chiral Lewis acid catalyst. acs.orgresearchgate.net Visible-light-induced asymmetric [2+2] cycloadditions have also emerged as a promising method, often proceeding under mild conditions. oregonstate.educhemistryviews.org

Synthesis from Chiral Acyclic Precursors: An alternative to asymmetric catalysis is the use of substrate control, where the chirality is embedded in the acyclic precursor. For example, a stereocenter can be set in an acyclic precursor, which then directs the stereochemical outcome of the cyclization reaction. Ring-closing metathesis (RCM) of a chiral diene is a viable approach, although the synthesis of the required diene can be lengthy.

Chiral Pool Synthesis: As mentioned in the retrosynthetic analysis, the chiral pool offers a direct route to enantiomerically enriched cyclobutanes. α-Pinene, a readily available and inexpensive monoterpene, is a common starting material for the synthesis of various cyclobutane derivatives. nih.gov The synthesis of a derivative of the target compound, rac-2-{3-[1-(acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid, has been reported starting from α-pinene via phase-transfer-catalyzed oxidation with permanganate, followed by reduction. nih.gov To obtain 2-(2,2-dimethylcyclobutyl)acetic acid, a similar oxidative cleavage of a saturated pinane derivative, such as pinane itself, could be envisioned.

In some synthetic strategies, the chiral 2,2-dimethylcyclobutyl core is constructed first, followed by the introduction of the acetic acid side chain. This can be achieved through several methods:

From a Cyclobutanone (B123998): A chiral 2,2-dimethylcyclobutanone can be a key intermediate. A Wittig-type reaction with a phosphonium (B103445) ylide derived from a haloacetic acid ester, followed by hydrogenation and hydrolysis, would install the acetic acid moiety. The stereoselectivity of the hydrogenation step would be crucial.

From a Cyclobutane Carboxaldehyde: A chiral 2,2-dimethylcyclobutane carboxaldehyde could be oxidized to the corresponding carboxylic acid, followed by a one-carbon homologation sequence, such as the Arndt-Eistert synthesis, to afford the target acetic acid.

Alkylation of a Cyclobutane Carboxylic Acid Derivative: A chiral 2,2-dimethylcyclobutanecarboxylic acid could be converted to its enolate and alkylated with a methyl halide. However, controlling the stereoselectivity of this alkylation could be challenging.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. nih.govrsc.org For the synthesis of 2-(2,2-dimethylcyclobutyl)acetic acid, several aspects would need to be considered.

In a [2+2] cycloaddition approach, the choice of solvent, temperature, and catalyst loading would be critical. For photochemical reactions, the reactor design and light source would need to be optimized for efficient and uniform irradiation. nih.gov In a synthesis starting from a pinene derivative, the oxidative cleavage step is a key area for optimization. The choice of oxidant (e.g., ozone, permanganate, or a catalytic system with a terminal oxidant), solvent system, and temperature can significantly impact the yield and selectivity. nih.gov

The following table provides a hypothetical example of parameters that would be optimized for a scalable synthesis, based on literature for related cyclobutane syntheses. acs.orgrsc.org

| Parameter | Laboratory Scale | Optimized for Scalability | Rationale for Optimization |

| Solvent | Dichloromethane | Toluene or 2-MeTHF | Greener solvent, higher boiling point for temperature control |

| Catalyst Loading | 5-10 mol% | 0.5-1 mol% | Reduced cost and metal contamination |

| Temperature | -78 °C to 25 °C | 20 °C to 60 °C | Energy efficiency, easier to control on a large scale |

| Purification | Column Chromatography | Crystallization/Distillation | Cost-effective and more amenable to large quantities |

| Reagent Stoichiometry | 1.5-2.0 equivalents | 1.05-1.1 equivalents | Minimized waste and cost |

Chemoenzymatic Synthetic Routes to 2-(2,2-Dimethylcyclobutyl)acetic acid

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and stereoselective synthetic routes. nih.govresearchgate.net For the synthesis of 2-(2,2-dimethylcyclobutyl)acetic acid, several chemoenzymatic strategies can be envisioned.

Enzymatic Kinetic Resolution: A racemic mixture of 2-(2,2-dimethylcyclobutyl)acetic acid or a suitable precursor ester could be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB). nih.govmdpi.com The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. The unreacted enantiomer could then be isolated in high enantiomeric purity.

Asymmetric Biocatalysis: An enzyme could be used to create the chiral center in the cyclobutane ring. For example, a ketoreductase could be used for the asymmetric reduction of a prochiral cyclobutanone precursor to a chiral cyclobutanol (B46151) with high enantioselectivity. nih.gov This chiral alcohol could then be converted to the target acetic acid.

Whole-Cell Biotransformation: A whole-cell biocatalyst, such as a genetically engineered microorganism, could potentially be used to convert a simple starting material, like a pinene derivative, directly into the target molecule. nih.gov This approach can be highly efficient as it can perform multiple reaction steps in a single pot.

Green Chemistry Principles Applied to the Synthesis of 2-(2,2-Dimethylcyclobutyl)acetic acid

The application of green chemistry principles is essential for developing sustainable synthetic processes. libretexts.orgfirp-ula.orgnih.govgreenchemistry-toolkit.org The synthesis of 2-(2,2-dimethylcyclobutyl)acetic acid can be designed to be more environmentally friendly by considering the following principles:

Prevention of Waste: Designing the synthesis to minimize byproducts and waste is a primary goal.

Atom Economy: Synthetic methods should be chosen to maximize the incorporation of all materials used in the process into the final product. [2+2] cycloadditions, for example, are highly atom-economical.

Use of Renewable Feedstocks: Utilizing α-pinene or other terpenes from the chiral pool as starting materials aligns with this principle, as they are derived from renewable plant sources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. This applies to both metal-catalyzed cycloadditions and enzymatic reactions. libretexts.org

Safer Solvents and Auxiliaries: The choice of solvents should prioritize those with lower toxicity and environmental impact, such as water, ethanol, or 2-MeTHF. firp-ula.org

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Photochemical and biocatalytic reactions often meet this criterion. libretexts.org

Reduce Derivatives: Synthetic routes should be designed to minimize the use of protecting groups to reduce the number of steps and the amount of waste generated.

By integrating these principles into the synthetic design, the production of 2-(2,2-dimethylcyclobutyl)acetic acid can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of 2 2,2 Dimethylcyclobutyl Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in 2-(2,2-dimethylcyclobutyl)acetic acid is the primary site for a variety of functional group interconversions, including esterification, amide bond formation, and reduction. These transformations are fundamental to modifying the compound's physical and biological properties.

Esterification Reactions and Their Utility in Chemical Delivery Systems

Esterification of 2-(2,2-dimethylcyclobutyl)acetic acid is a common transformation that can be achieved through various methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. The resulting esters can serve as prodrugs in chemical delivery systems. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical conversion in the body to release the active drug.

The rationale behind using ester prodrugs is to improve the physicochemical properties of a drug, such as its lipophilicity, which can enhance its absorption and distribution in the body. For carboxylic acids like 2-(2,2-dimethylcyclobutyl)acetic acid, esterification masks the polar carboxyl group, leading to a more lipophilic compound that can more easily cross cell membranes. The rate of hydrolysis of the ester back to the active carboxylic acid is a critical factor in prodrug design and can be influenced by the steric and electronic properties of the alcohol moiety used in the ester. pw.liveacs.org For instance, sterically hindered esters tend to hydrolyze more slowly. nih.gov While specific studies on 2-(2,2-dimethylcyclobutyl)acetic acid ester prodrugs are not extensively documented, the principles of prodrug design for other carboxylic acids, including those with bulky cycloalkyl groups like cyclopropane (B1198618) carboxylic acids, have been established and demonstrate the feasibility of this approach. nih.govnih.gov

Table 1: Examples of Esterification Reactions for Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | Application |

| 2-(2,2-Dimethylcyclobutyl)acetic acid | Ethanol | H₂SO₄ | Ethyl 2-(2,2-dimethylcyclobutyl)acetate | Potential Prodrug |

| Benzoic Acid | Methanol (B129727) | HCl | Methyl Benzoate | Fragrance/Flavor |

| Acetic Acid | Isopentyl Alcohol | H₂SO₄ | Isopentyl Acetate | Banana Flavoring |

Amide Formation and Peptide Coupling Strategies

The carboxylic acid functionality of 2-(2,2-dimethylcyclobutyl)acetic acid can be readily converted to an amide through reaction with an amine. This transformation is of significant interest, particularly in the context of medicinal chemistry, for the synthesis of novel bioactive compounds. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to acid-base chemistry. Therefore, the carboxylic acid is typically activated first.

A common method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride then readily reacts with an amine to form the corresponding amide. researchgate.net This approach has been successfully applied to cis-pinonic acid, a synonym for 2-(2,2-dimethylcyclobutyl)acetic acid, to produce various amide derivatives. researchgate.net

For the coupling of 2-(2,2-dimethylcyclobutyl)acetic acid with amino acids or peptides, standard peptide coupling reagents are employed to facilitate the formation of the amide (peptide) bond while minimizing side reactions and preserving stereochemical integrity. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the amino acid.

Table 2: Common Peptide Coupling Reagents

| Reagent | Full Name | Activating Agent | Byproducts |

| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | O-acylisourea | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium salt | Tetramethylurea |

| HOBt | Hydroxybenzotriazole | Additive to prevent racemization | - |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of 2-(2,2-dimethylcyclobutyl)acetic acid can be reduced to the corresponding primary alcohol, 2-(2,2-dimethylcyclobutyl)ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols, although it is non-selective and will also reduce other functional groups. A milder and more selective alternative is the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF), which efficiently reduces carboxylic acids in the presence of other reducible functional groups like esters and ketones. chemicalbook.comcommonorganicchemistry.comresearchgate.net The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed to yield the primary alcohol.

The synthesis of the corresponding aldehyde, 2-(2,2-dimethylcyclobutyl)acetaldehyde, from the carboxylic acid is a more challenging transformation as aldehydes are readily reduced to alcohols. This conversion typically involves a two-step process. First, the carboxylic acid is reduced to the primary alcohol as described above. Subsequently, the alcohol is oxidized to the aldehyde using a mild oxidizing agent that prevents over-oxidation to the carboxylic acid. seniorchem.com Common reagents for this partial oxidation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. youtube.comorganic-chemistry.org Another approach involves the catalytic oxidation using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. beilstein-journals.org

Reactions Involving the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane moiety in 2-(2,2-dimethylcyclobutyl)acetic acid makes it susceptible to reactions that lead to ring-opening or functionalization of the ring itself. These reactions provide pathways to structurally diverse molecules that may not be readily accessible through other synthetic routes.

Strain-Release Ring-Opening Reactions and Mechanistic Pathways

The four-membered ring of 2-(2,2-dimethylcyclobutyl)acetic acid possesses significant angle and torsional strain, which can be released through ring-opening reactions under various conditions.

Acid-Catalyzed Rearrangement: In the presence of strong acids, such as sulfuric acid, cis-pinonic acid (a derivative of the target molecule) undergoes a rearrangement to form homoterpenyl methyl ketone. nih.gov This reaction is believed to proceed through protonation of the carbonyl group, which facilitates the cleavage of a C-C bond in the cyclobutane ring to relieve ring strain, leading to a more stable carbocation intermediate that subsequently rearranges. acs.org A similar acid-catalyzed ring-opening and intramolecular aldol (B89426) condensation has been observed for cis-pinonaldehyde, the aldehyde analog of pinonic acid. acs.org

Photochemical Ring-Opening: The cyclobutane ring can also be opened under photochemical conditions. For instance, aqueous photolysis of cis-pinonic acid with 280–400 nm radiation results in a Norrish type II isomerization, leading to the formation of 3-isopropenyl-6-oxoheptanoic acid (limononic acid) as the major product. nih.gov This reaction involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, followed by cleavage of the cyclobutane ring.

Baeyer-Villiger Oxidation: The ketone functionality present in derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid, such as pinonic acid, can undergo a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone and effectively causing a ring-expansion or cleavage of the cyclobutane ring. pw.livewikipedia.orgnrochemistry.comorganic-chemistry.org The regioselectivity of this oxidation is determined by the migratory aptitude of the adjacent carbon atoms.

Site-Selective Functionalization of the Cyclobutyl Moiety

Direct functionalization of the C-H bonds of the cyclobutane ring in 2-(2,2-dimethylcyclobutyl)acetic acid presents a powerful strategy for introducing new functional groups with high precision. This approach avoids the need for pre-functionalized starting materials and can provide access to novel derivatives.

Recent advances in C-H activation chemistry have enabled the site-selective functionalization of cycloalkane carboxylic acids. nih.govnih.govresearchgate.net These methods often employ a directing group, which can be the carboxylic acid itself or a derivative, to guide a transition metal catalyst to a specific C-H bond. For cyclobutane carboxylic acids, transannular γ-methylene C-H arylation has been achieved using palladium catalysis with specifically designed ligands. nih.govnih.gov This allows for the introduction of aryl groups at the C3 position of the cyclobutane ring relative to the acetic acid substituent. While specific examples for 2-(2,2-dimethylcyclobutyl)acetic acid are not extensively reported, the developed methodologies for other cyclobutane carboxylic acids suggest the feasibility of such transformations. acs.org

Table 3: Methods for Cyclobutane Ring Functionalization

| Reaction Type | Reagents/Conditions | Product Type |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Ring-opened ketones |

| Photochemical Ring-Opening | UV light (280-400 nm) | Acyclic keto-acids |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Lactones |

| C-H Arylation | Pd catalyst, specific ligands, Aryl halide | 3-Aryl-cyclobutyl derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions on Derivatives of 2-(2,2-Dimethylcyclobutyl)acetic acid

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium, but also nickel, copper, and rhodium.

For a derivative of 2-(2,2-Dimethylcyclobutyl)acetic acid to participate in such reactions, it would first need to be functionalized to introduce a suitable handle for cross-coupling, such as a halide or a boronic acid. For instance, the carboxylic acid could be converted to an acyl halide, or the cyclobutane ring could be halogenated. However, a thorough review of existing literature reveals a significant gap in this area. There are no published studies that describe the synthesis of such derivatives of 2-(2,2-Dimethylcyclobutyl)acetic acid, nor their subsequent use in any form of transition metal-catalyzed cross-coupling reaction.

While general methodologies for the cross-coupling of other cyclobutane-containing molecules exist, these cannot be directly extrapolated to the specific case of 2-(2,2-Dimethylcyclobutyl)acetic acid without experimental validation. The unique steric and electronic properties of this particular scaffold would likely influence its reactivity in such transformations. The absence of research in this domain means that no data on reaction conditions, catalyst systems, or achievable yields for derivatives of this compound can be presented.

Stereochemical and Conformational Analysis of 2 2,2 Dimethylcyclobutyl Acetic Acid

Preferred Conformations of the Cyclobutyl Ring and the Acetic Acid Side Chain in Solution and Solid State

The conformational preferences of 2-(2,2-dimethylcyclobutyl)acetic acid are dictated by the interplay of various steric and electronic factors, primarily associated with the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the acetic acid side chain.

Cyclobutane Ring Conformation:

In the solid state, the cyclobutane ring of a closely related derivative, rac-2-{3-[1-(acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid, has been shown by X-ray crystallography to adopt a folded, "butterfly-like" conformation. nih.gov This puckering is a characteristic feature of cyclobutane rings, which deviates from planarity to alleviate torsional strain. The degree of puckering in this derivative is significant, with the planes defined by atoms C1, C2, C4 and C2, C3, C4 subtending an angle of 24.61 (12)°. nih.gov This value is a direct measure of the ring's deviation from a planar structure. It is anticipated that the parent compound, 2-(2,2-dimethylcyclobutyl)acetic acid, would adopt a similar puckered conformation in the solid state.

In solution, the cyclobutane ring is expected to undergo rapid ring-flipping between two equivalent puckered conformations. The energy barrier for this process is generally low for cyclobutane systems. The presence of substituents, such as the acetic acid group and the gem-dimethyl groups, will influence the relative energies of the different puckered states and the dynamics of their interconversion.

Acetic Acid Side Chain Conformation:

The orientation of the acetic acid side chain relative to the cyclobutane ring is another key conformational feature. In the solid state, carboxylic acids often form hydrogen-bonded dimers. nih.gov For the aforementioned derivative, the acetic acid substituent and the acetoxyethyl group are in a cis relationship on the open side of the folded cyclobutane ring. nih.gov The acetic acid unit itself is nearly planar. nih.gov

In solution, the acetic acid side chain will experience rotational freedom around the C-C bond connecting it to the cyclobutane ring. The preferred rotamers will be those that minimize steric hindrance between the carboxylic acid group and the adjacent methyl groups and the cyclobutane ring protons. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the predominant solution-state conformations by measuring through-space proximities between protons. nih.gov

| Parameter | Solid State (from derivative) | Solution State (predicted) |

| Cyclobutane Ring | Puckered (Butterfly-like) | Dynamic equilibrium of puckered conformers |

| Puckering Angle | 24.61 (12)° | N/A (dynamic) |

| Acetic Acid Chain | Extended, nearly planar, forms H-bonds | Rotational freedom, specific rotamers favored |

Influence of Gem-Dimethyl Substitution on Cyclobutane Ring Puckering and Dynamics

The presence of the gem-dimethyl group at the C2 position of the cyclobutane ring has a profound impact on the ring's geometry and conformational behavior, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect.

Impact on Ring Puckering and Bond Parameters:

The bulky methyl groups introduce significant steric strain, which influences the degree of ring puckering. In the crystal structure of the related derivative, the gem-dimethyl groups lead to an opening of the C1-C2-C3 bond angle to 110.39 (10)°. nih.gov This steric repulsion also causes an elongation of the adjacent C-C bonds within the cyclobutane ring. For instance, the C1-C2 bond length is 1.5697 (15) Å, which is longer than the C1-C4 bond length of 1.5467 (15) Å. nih.gov Computational studies on 1,1-dimethylcyclobutane have explored the enthalpic component of the gem-dimethyl effect on ring strain energy. nih.gov

Influence on Conformational Dynamics:

The gem-dimethyl substitution can also affect the energy barrier to ring flipping. The increased steric interactions in the planar transition state for ring inversion would be expected to raise the energy barrier compared to an unsubstituted cyclobutane. This can lead to a more well-defined puckered conformation even in solution.

| Feature | Observation in Derivative nih.gov | Expected Influence on Parent Compound |

| C-C-C Angle at C2 | 110.39 (10)° | Significantly larger than 90° |

| Cyclobutane C-C Bonds | Elongation of bonds adjacent to C2 | Asymmetric bond lengths within the ring |

| Ring Puckering | Stabilizes a puckered conformation | Increased preference for a puckered state |

| Ring Dynamics | - | Potentially higher barrier to ring flipping |

Experimental Techniques for Conformational Elucidation

A combination of experimental techniques is often necessary to obtain a comprehensive understanding of the conformational landscape of a molecule like 2-(2,2-dimethylcyclobutyl)acetic acid in both the solid and solution states.

Advanced NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution. auremn.org.br

¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the cyclobutane ring and the acetic acid side chain are sensitive to their local electronic environment and dihedral angles, providing initial conformational clues. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY provide information about through-space distances between protons, which is invaluable for determining the relative orientation of different parts of the molecule, such as the preferred rotamers of the acetic acid side chain. nih.gov

Advanced 2D NMR Techniques: Experiments such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for a detailed conformational analysis. ipb.pt

Circular Dichroism (CD) Spectroscopy:

As mentioned previously, CD spectroscopy is not only used for determining absolute configuration but is also highly sensitive to conformational changes. nih.gov The CD spectrum of 2-(2,2-dimethylcyclobutyl)acetic acid would be expected to change with solvent polarity or temperature, reflecting shifts in the conformational equilibrium. The comparison of experimental and theoretically calculated CD spectra can provide insights into the predominant solution conformations.

| Technique | Information Gained |

| X-ray Crystallography | Solid-state conformation, bond lengths, bond angles, absolute configuration. |

| Advanced NMR Spectroscopy | Solution-state conformation, conformational dynamics, relative orientation of substituents. |

| Circular Dichroism | Absolute configuration, conformational changes in solution. |

Computational Chemistry and Theoretical Studies of 2 2,2 Dimethylcyclobutyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. wikimedia.orgresearchgate.net It is particularly well-suited for exploring the mechanisms of chemical reactions. For 2-(2,2-Dimethylcyclobutyl)acetic acid, DFT could be used to investigate various transformations, such as esterification or decarboxylation.

A typical study would involve mapping the potential energy surface of a proposed reaction. researchgate.net By calculating the energies of reactants, intermediates, products, and transition states, a detailed reaction profile can be constructed. Functionals like M06-2X or B3LYP, combined with a suitable basis set (e.g., 6-31+G**), are commonly used for such mechanistic investigations. wikimedia.orgsemanticscholar.org The identification of a transition state, characterized by a single imaginary frequency, allows for the calculation of the activation energy, which is the rate-determining barrier of the reaction. semanticscholar.org

For instance, a hypothetical DFT study on the acid-catalyzed esterification with methanol (B129727) would elucidate the energetics of protonation, nucleophilic attack, and subsequent elimination steps.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Esterification of 2-(2,2-Dimethylcyclobutyl)acetic acid This table is illustrative and does not represent published experimental data.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Acid + Methanol) | Initial separated molecules | 0.0 |

| TS1 (Protonation) | Transition state for protonation of the carbonyl oxygen | +5.2 |

| Intermediate 1 | Protonated carboxylic acid | -10.1 |

| TS2 (Nucleophilic Attack) | Transition state for methanol attack on the carbonyl carbon | +15.8 |

| Intermediate 2 | Tetrahedral intermediate | -8.5 |

| TS3 (Proton Transfer) | Transition state for proton rearrangement | +12.3 |

| TS4 (Water Elimination) | Transition state for the departure of a water molecule | +18.9 |

| Products (Ester + Water) | Final separated molecules | -2.5 |

High-level ab initio (from first principles) molecular orbital calculations are the gold standard for predicting accurate thermochemical properties. nih.gov Methods such as W1X-1 or composite approaches like the G4 theory can be used to calculate gas-phase properties with high fidelity. These calculations are computationally intensive but provide benchmark-quality data. nih.gov

For 2-(2,2-Dimethylcyclobutyl)acetic acid, these methods would be used to determine key thermodynamic values like the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp). chemeo.com Such data is crucial for understanding the stability of the molecule and for chemical engineering applications.

Table 2: Hypothetical Ab Initio Calculated Thermochemical Properties for 2-(2,2-Dimethylcyclobutyl)acetic acid at 298.15 K This table is illustrative and does not represent published experimental data.

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -525.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | -290.8 | kJ/mol |

| Standard Entropy (gas) | 410.2 | J/(mol·K) |

| Heat Capacity (Cp, gas) | 205.7 | J/(mol·K) |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. fraserlab.comdhu.edu.cn An MD simulation for 2-(2,2-Dimethylcyclobutyl)acetic acid would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic solution-phase behavior. utwente.nl

Using a classical force field (e.g., AMBER, GROMOS), the simulation calculates the forces between atoms and integrates Newton's equations of motion to generate a trajectory of atomic positions over time. mdpi.com This trajectory provides insights into:

Conformational Preferences: Identifying the most stable, low-energy conformations of the cyclobutane (B1203170) ring and the orientation of the acetic acid side chain.

Solvation Structure: Analyzing how solvent molecules arrange around the carboxylic acid group and the hydrophobic cyclobutyl ring.

Dynamic Processes: Observing the rotation around single bonds and the flexibility of the ring structure.

Analysis of the MD trajectory can reveal the relative populations of different conformers and the energy barriers between them.

In Silico Prediction of Spectroscopic Parameters for Structural Validation

Computational methods can predict spectroscopic data, which is invaluable for validating experimentally determined structures or for identifying unknown compounds. For 2-(2,2-Dimethylcyclobutyl)acetic acid, DFT calculations can be used to predict:

NMR Spectra: Isotropic shielding values can be calculated and converted into chemical shifts for ¹H and ¹³C nuclei. This allows for a direct comparison with experimental NMR data, aiding in signal assignment. nih.gov

IR Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared spectrum can be generated. This helps in assigning experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid.

Table 3: Hypothetical Comparison of Experimental and In Silico Predicted Spectroscopic Data This table is illustrative and does not represent published experimental data.

| Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) |

|---|---|---|

| ¹H NMR Chemical Shift (COOH) | 12.1 ppm | 11.9 ppm |

| ¹³C NMR Chemical Shift (C=O) | 178.5 ppm | 177.9 ppm |

| IR Frequency (C=O stretch) | 1710 cm⁻¹ | 1725 cm⁻¹ |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Efforts for Analogs and Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new molecules based on their structure. mdpi.comconicet.gov.ar

To build a QSAR/QSPR model for analogs of 2-(2,2-Dimethylcyclobutyl)acetic acid, a systematic approach would be followed:

Data Set Compilation: A series of structurally similar compounds (analogs and derivatives) with known experimental data (e.g., herbicidal activity, receptor binding affinity, or a property like water solubility) would be assembled. mdpi.com

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity or property. biointerfaceresearch.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.gov

A hypothetical QSPR model predicting the octanol-water partition coefficient (logP) for a series of substituted cyclobutyl acetic acids might yield an equation like:

logP = 0.45 * (TPSA) - 0.02 * (Molecular Volume) + 1.2 * (ClogP) + 0.87

Such models are valuable in the early stages of drug or materials discovery for prioritizing which novel derivatives of 2-(2,2-Dimethylcyclobutyl)acetic acid should be synthesized and tested. nih.gov

Strategic Applications of 2 2,2 Dimethylcyclobutyl Acetic Acid in Complex Chemical Synthesis

As a Chiral Building Block in Asymmetric Transformations

The inherent chirality of 2-(2,2-dimethylcyclobutyl)acetic acid, which can be sourced from either (+)- or (−)-α-pinene, makes it an excellent chiral building block for asymmetric synthesis. calstate.edu The stereocenters within the cyclobutane (B1203170) ring can be used to direct the formation of new stereocenters in subsequent reactions, allowing for the synthesis of enantiomerically pure target molecules. This strategy is fundamental in medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereochemistry.

The utility of its close analog, cis-pinonic acid, as a chiral precursor has been well-documented. For instance, enantiomerically pure (−)- and (+)-cis-pinonic acids have been successfully employed as starting materials for the synthesis of the corresponding enantiomeric 2-azapinanes. acs.org This transformation involves a multi-step sequence including a Beckmann rearrangement of the pinonic acid oxime, which establishes the nitrogen-containing bicyclic core. acs.org In this synthesis, the stereochemistry of the original pinonic acid dictates the absolute configuration of the final product, showcasing the effective transfer of chirality. Such applications highlight the potential of the 2-(2,2-dimethylcyclobutyl)acetic acid scaffold to serve as a foundational element in the stereocontrolled synthesis of complex nitrogen-containing heterocycles.

Table 1: Key Asymmetric Transformations Utilizing the Pinonic Acid Scaffold This table is interactive and can be sorted by clicking on the headers.

| Starting Material | Key Transformation | Product Class | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (+)-cis-Pinonic acid | Beckmann rearrangement, cyclization | (+)-2-Azapinane | Enantiomerically pure | acs.org |

Role as a Key Intermediate in the Synthesis of Structurally Diverse Organic Scaffolds

The 2-(2,2-dimethylcyclobutyl)acetic acid framework serves as a key intermediate for accessing a wide range of structurally complex organic molecules. Its strained four-membered ring can be manipulated through various chemical reactions to generate larger, more intricate ring systems. The pinene scaffold, from which this compound is derived, is widely recognized as a crucial building block for both natural and synthetic products. nih.govresearchgate.net

The inherent ring strain of the cyclobutane moiety in 2-(2,2-dimethylcyclobutyl)acetic acid makes it an ideal precursor for constructing more complex polycyclic systems, including spirocyclic and fused-ring architectures. Ring-expansion and rearrangement reactions can be employed to convert the four-membered ring into five-, six-, or even seven-membered rings, often with a high degree of stereocontrol. chemrxiv.org

A clear example of its utility in forming fused-ring systems is the synthesis of 2-azapinanes from cis-pinonic acid. acs.org This process creates a [3.3.1] bicyclic system where the original cyclobutane ring is fused to a newly formed six-membered lactam. This transformation demonstrates how the compact cyclobutane core can be elaborated into more complex, fused heterocyclic scaffolds. While direct applications of 2-(2,2-dimethylcyclobutyl)acetic acid in spirocycle synthesis are less commonly documented, its structural motifs are relevant to modern synthetic strategies targeting these challenging structures. nih.govrsc.orgnih.gov The principles of using strained rings to drive the formation of more complex systems suggest its potential as a valuable precursor in this area.

The 2-(2,2-dimethylcyclobutyl)acetic acid scaffold, primarily through its precursor α-pinene and its direct derivative cis-pinonic acid, has been incorporated into the total synthesis of several bioactive natural products. Its value lies in providing a compact, chiral, and functionally versatile starting point for building complex molecular targets.

Research has demonstrated the use of radical chemistry based on (+)-cis-pinonic acid for the preparation of carbocyclic analogues of Oxetanocin A, a natural nucleoside with antiviral properties. tandfonline.com This approach leverages the decarboxylation of the acid to generate a key cyclobutyl radical intermediate. Furthermore, synthetic strategies originating from α-pinene have been developed to create precursors for other cyclobutane carbocyclic nucleosides, highlighting the importance of this structural motif in synthesizing natural product analogues. calstate.edu The synthesis of aza analogues of pinyl carbocation intermediates, key players in terpene biosynthesis, from cis-pinonic acid further cements the link between this scaffold and the chemistry of natural products. acs.org

Utilization in Fragment-Based Chemical Library Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.govdrugdiscoverychemistry.com This approach relies on screening libraries of low-molecular-weight compounds ("fragments") that can be elaborated into more potent drugs. There is a growing demand for fragments with three-dimensional (3D) character, as these can explore protein binding pockets more effectively than flat, aromatic compounds. nih.gov

The rigid, non-planar structure of the 2-(2,2-dimethylcyclobutyl)acetic acid scaffold makes it an attractive core for designing 3D fragments. Its defined stereochemistry and multiple potential points for functionalization allow for the creation of a diverse set of fragments occupying unique regions of chemical space. Research into pseudo-natural products has shown that incorporating the pinonic acid scaffold into other chemical structures, such as triazole-thiones, can yield compounds with potent biological activity. researchgate.net This demonstrates the value of the dimethylcyclobutyl moiety as a privileged scaffold for generating novel bioactive molecules suitable for fragment libraries.

Table 2: Properties of the 2-(2,2-Dimethylcyclobutyl) Scaffold for FBDD This table is interactive and can be sorted by clicking on the headers.

| Property | Description | Advantage in FBDD |

|---|---|---|

| Three-Dimensionality | Non-planar cyclobutane ring | Better exploration of protein binding sites; improved solubility and metabolic profiles. |

| Rigidity | Constrained ring system | Reduces conformational entropy upon binding, potentially increasing binding affinity. |

| Chirality | Derived from natural chiral pool (α-pinene) | Allows for stereochemically defined fragments, crucial for selective biological interactions. |

| Synthetic Tractability | Carboxylic acid and ketone (in pinonic acid) handles | Provides clear vectors for fragment growth and elaboration into lead compounds. |

Scaffold for Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for rapidly generating large libraries of structurally diverse molecules for high-throughput screening. nih.govnih.govrsc.org The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, increasing the probability of discovering novel biological probes or drug leads.

The 2-(2,2-dimethylcyclobutyl)acetic acid scaffold is well-suited for these approaches. The functional groups on the molecule, particularly the carboxylic acid, provide reliable handles for chemical modification. For example, the carboxylic acid can be converted into a wide array of amides, esters, and other functional groups by reacting it with diverse libraries of amines or alcohols. calstate.educalstate.edu

Recent advances have shown that cis-pinonic acid can undergo decarboxylative triazolation, a reaction that replaces the carboxylic acid group with a triazole ring. nih.gov This method allows for the direct construction of diverse triazole-containing molecules from the pinonic acid scaffold, showcasing its utility in modern synthetic methodologies aimed at library creation. Such transformations enable the generation of a vast number of unique compounds from a single, readily available chiral starting material, embodying the core principles of both DOS and combinatorial chemistry. nih.gov

Mechanistic Investigations of Molecular Recognition and Biological Interactions of 2 2,2 Dimethylcyclobutyl Acetic Acid and Its Analogs

In Vitro Biochemical Assays for Target Protein Binding and Enzymatic Modulation

Biochemical assays have been instrumental in elucidating the biological activities of pinonic acid and its derivatives, particularly in the context of antifungal and antioxidant properties.

In the realm of antifungal research, a series of synthesized pinonic acid derivatives containing thiourea (B124793) groups were evaluated for their efficacy against the plant pathogenic fungus Colletotrichum fructicola. One derivative, compound 3a , demonstrated significant in vitro antifungal activity, with a half-maximal effective concentration (EC50) of 9.22 mg/L. acs.orgnih.gov This level of activity was comparable to the commercial fungicide kresoxim-methyl. acs.orgnih.gov Further mechanistic studies revealed that this compound could disrupt the fungal cell barrier by increasing cell membrane permeability and inhibiting the enzymatic activity of phospholipase C. acs.orgnih.gov

Another study focused on pinonic acid derivatives incorporating a triazole Schiff base fragment to target Gaeumannomyces graminis var. tritici, the causative agent of wheat take-all disease. The most potent compound, 4a7 , which includes a 4-chlorophenyl substitution, exhibited a strong antifungal EC50 of 2.062 µg/mL. bohrium.comresearchgate.netresearchgate.net The primary mechanism of action for this class of derivatives was determined to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme sterol 14α-demethylase (CYP51). bohrium.comresearchgate.netresearchgate.net

Beyond antifungal activity, pinonic acid has also been identified as a potential antioxidant compound in studies of Fritillaria Bulbus. nih.gov While the specific enzymatic targets for its antioxidant activity were not fully elucidated in this context, the research highlights another potential biological role for this class of molecules. nih.gov

The following table summarizes the in vitro biochemical data for select pinonic acid analogs:

| Compound ID | Target Organism/System | Assay Type | Endpoint | Value |

| 3a | Colletotrichum fructicola | Antifungal Activity | EC50 | 9.22 mg/L |

| 4a7 | Gaeumannomyces graminis var. tritici | Antifungal Activity | EC50 | 2.062 µg/mL |

| Pinonic Acid | Fritillaria Bulbus extract | Antioxidant Potential | Metabolite Identification | Identified as a potential antioxidant |

Structure-Activity Relationship (SAR) Studies Focused on Ligand-Target Molecular Interactions

The development of potent pinonic acid analogs has been significantly guided by structure-activity relationship (SAR) studies. These investigations have systematically explored how modifications to the core pinonic acid structure influence biological activity, providing crucial insights into the molecular interactions between the ligand and its biological target.

In the development of antifungal agents targeting Colletotrichum fructicola, SAR studies on pinonic acid derivatives containing a thiourea motif were particularly revealing. acs.orgnih.gov The key findings from this research include:

Introduction of Thiourea Groups: The incorporation of a thiourea moiety was found to be a critical determinant of antifungal activity.

Halogenation: The presence of fluorine (F) and chlorine (Cl) atoms on the aromatic ring of the thiourea substituent significantly enhanced the antifungal potency. acs.orgnih.gov

Similarly, for the pinonic acid derivatives designed to inhibit Gaeumannomyces graminis var. tritici, SAR analysis of triazole Schiff base compounds highlighted several important structural features:

Pinonic Acid Scaffold: The rigid, sterically hindered cyclobutane (B1203170) ring of the pinonic acid backbone was identified as a key contributor to the molecule's activity, potentially enhancing metabolic stability and target binding. researchgate.net

Triazole-Thione Core: The sulfur-containing triazole core was another essential element for the observed antifungal effects. researchgate.net

Aromatic Substitution: The nature and position of substituents on the phenyl ring of the Schiff base had a profound impact on activity. A 4-chlorophenyl substitution in compound 4a7 resulted in the most potent inhibition of the target enzyme, CYP51. bohrium.comresearchgate.netresearchgate.net

These SAR studies underscore the importance of specific chemical features for effective ligand-target interactions and have been instrumental in the rational design of more potent derivatives. researchgate.net

Rational Design of Derivatives for Enhanced Molecular Recognition Profiles

The insights gained from biochemical assays and SAR studies have enabled the rational design of pinonic acid derivatives with improved molecular recognition profiles and enhanced biological activity. This approach involves the deliberate modification of the lead compound's structure to optimize its interaction with the target protein.

A prime example of rational design is the development of pinonic acid-based antifungal agents. researchgate.netresearchgate.net Recognizing the limitations of existing fungicides, researchers have turned to natural products like turpentine (B1165885), from which pinonic acid is derived, as a starting point for novel fungicide development. researchgate.net

In the case of the triazole Schiff base derivatives, the design strategy involved the following key elements:

Target Selection: The fungal enzyme CYP51, a crucial component of the ergosterol biosynthesis pathway, was selected as the primary target due to its validation by existing azole fungicides. bohrium.comresearchgate.net

Scaffold Hopping/Integration: The pinonic acid scaffold was strategically combined with the triazole-thione moiety, a pharmacophore known for its antifungal properties. researchgate.net This integration aimed to create a hybrid molecule with enhanced affinity and specificity for the CYP51 active site.

Active-Group Splicing: Various substituted benzaldehydes were introduced at the amino position of the triazole ring. researchgate.net This "splicing" of different active groups allowed for the fine-tuning of the molecule's electronic and steric properties to maximize its interaction with the target enzyme. researchgate.net

This systematic approach, which combines knowledge of the target's structure and function with the chemical tractability of the pinonic acid scaffold, exemplifies the principles of rational drug design and has led to the discovery of potent and potentially more environmentally benign fungicides. bohrium.comresearchgate.net

Computational Docking and Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have played a pivotal role in understanding the interactions between pinonic acid analogs and their biological targets at an atomic level.

Molecular docking studies have been extensively used to predict the binding modes of rationally designed pinonic acid derivatives within the active sites of their target enzymes. For the antifungal compound 3a , docking simulations demonstrated a stable binding to both phospholipase C and chitin (B13524) synthetase, corroborating the biochemical data that suggested these enzymes as potential targets. acs.orgnih.gov

In the case of the triazole Schiff base derivative 4a7 , molecular docking confirmed a strong binding interaction with the key active site residues of CYP51. bohrium.comresearchgate.netresearchgate.net These simulations provided a structural basis for the compound's inhibitory activity, showing how the pinonic acid scaffold and the substituted phenyl ring orient themselves within the enzyme's binding pocket to disrupt its catalytic function.

While most molecular dynamics simulations involving pinonic acid have focused on its behavior in atmospheric aerosols, these studies have nonetheless provided valuable information about the molecule's conformational flexibility and intermolecular interactions. acs.orgrsc.orgdiva-portal.orgcopernicus.orgdiva-portal.org More recently, MD simulations have been employed in a broader context of drug discovery, confirming the interaction between potential therapeutic targets and related compounds. bvsalud.org For instance, MD simulations were used to validate the structural flexibility of complexes between drug candidates and their target proteins, providing insights into the stability of the interactions over time. researchgate.net

The following table summarizes the computational data for select pinonic acid analogs:

| Compound ID | Target Protein | Computational Method | Key Findings |

| 3a | Phospholipase C, Chitin Synthetase | Molecular Docking | Stable binding to both enzymes predicted. |

| 4a7 | CYP51 | Molecular Docking | Strong binding with the key active site of the enzyme confirmed. |

| Pinonic Acid | N/A (Aerosol simulation) | Molecular Dynamics | Spontaneous accumulation on the surface of water clusters. |

Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

While direct biophysical characterization of the binding of 2-(2,2-dimethylcyclobutyl)acetic acid or its analogs to specific protein targets is not widely reported, the application of relevant techniques to these molecules has been documented in other contexts, and the methodologies are central to modern drug discovery.

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions. Although a specific protein-binding study for pinonic acid using ITC was not found, the technique has been used to investigate the thermal properties of pinonic acid aerosols, demonstrating its applicability to this class of molecules. science.govscience.gov In related drug discovery research, ITC is routinely used to determine binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of ligand-protein interactions, providing a complete thermodynamic profile of the binding event.

Surface plasmon resonance (SPR) is another key biophysical technique for studying molecular interactions in real-time. It provides kinetic data on the association and dissociation rates of a ligand binding to a target immobilized on a sensor surface. While no specific SPR studies involving pinonic acid were identified, recent research in drug discovery has highlighted the combined use of molecular docking, MD simulations, and SPR to confirm the interaction between a therapeutic target and a lead compound. bvsalud.org This integrated approach is becoming increasingly common for validating computational predictions and gaining a deeper understanding of the binding kinetics.

The application of these biophysical techniques would be a critical next step in the detailed mechanistic investigation of any biologically active derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid or pinonic acid to quantitatively characterize their interactions with identified target proteins.

Analytical Methodologies for Research and Quantification of 2 2,2 Dimethylcyclobutyl Acetic Acid

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone for the analysis of 2-(2,2-dimethylcyclobutyl)acetic acid, providing powerful tools for both purity determination and the critical separation of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Due to the presence of chiral centers, separating the enantiomers of 2-(2,2-dimethylcyclobutyl)acetic acid is crucial for understanding its stereospecific properties and for the synthesis of enantiomerically pure forms. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose. mdpi.com

Method Development: The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP). For acidic compounds like 2-(2,2-dimethylcyclobutyl)acetic acid, anion-exchange type CSPs have shown significant success. chiraltech.comelementlabsolutions.com These phases, often based on quinine (B1679958) or quinidine (B1679956) derivatives immobilized on silica (B1680970) gel, operate on the principle of forming transient diastereomeric salt pairs with the acidic analyte. chiraltech.com The differential stability of these complexes allows for the separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, also offer broad selectivity for a wide range of chiral compounds, including carboxylic acids, and are a primary choice for initial screening. elementlabsolutions.comresearchgate.net

The mobile phase composition is another critical parameter. Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., methanol (B129727)/acetonitrile), and reversed-phase (e.g., water/acetonitrile with an acidic modifier) modes can be explored. chiraltech.comphenomenex.com The addition of small amounts of an acid (e.g., acetic acid or formic acid) to the mobile phase is often necessary to ensure good peak shape and reproducibility by controlling the ionization state of the analyte. chiraltech.com

| Parameter | Selection/Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Anion-Exchanger (e.g., CHIRALPAK QN-AX) or Polysaccharide-based (e.g., Lux Cellulose-1) | Proven selectivity for acidic enantiomers through ion-exchange or complex formation. chiraltech.comresearchgate.net |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (Normal Phase); Acetonitrile/Water/Formic Acid (Reversed Phase) | Solvent system choice affects retention and resolution; acidic modifier improves peak shape. chiraltech.com |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized for best resolution and analysis time. |

| Detection | UV at ~210 nm | Carboxylic acid group provides UV absorbance at low wavelengths. |

| Column Temperature | 25 - 40 °C | Temperature can influence the thermodynamics of the chiral recognition process. |

Validation: Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is a formal process that provides documented evidence of a method's reliability. wjarr.com Key validation parameters, as defined by international guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). globalresearchonline.netresearchgate.net

Accuracy: The closeness of test results to the true value, often assessed by analyzing a sample with a known concentration. globalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). globalresearchonline.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

LOD and LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. globalresearchonline.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the high polarity and low volatility of carboxylic acids like 2-(2,2-dimethylcyclobutyl)acetic acid make them unsuitable for direct GC analysis. usherbrooke.ca Therefore, a derivatization step is required to convert the carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. lmaleidykla.lt

Derivatization: The most common derivatization methods for carboxylic acids are silylation and alkylation. nih.govresearchgate.net

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. usherbrooke.canih.gov The reaction is typically rapid and produces volatile derivatives suitable for GC-MS analysis. lmaleidykla.lt

Alkylation: This method converts the carboxylic acid into an alkyl ester (e.g., methyl or ethyl ester). While effective, this process can sometimes be more complex than silylation. researchgate.net

GC-MS Analysis: Following derivatization, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interactions with the GC column's stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparison to spectral libraries. nih.gov

| Step | Procedure | Details |

|---|---|---|

| Derivatization | Silylation with BSTFA + 1% TMCS | Sample is dried, then heated with the reagent (e.g., 60-80°C for 30-60 min) to form the TMS derivative. usherbrooke.caresearchgate.net |

| GC Separation | Capillary Column (e.g., DB-5ms) | A temperature program is used, e.g., starting at 60°C and ramping up to 280°C to elute compounds. |

| MS Detection | Electron Ionization (EI) at 70 eV | Provides characteristic, reproducible fragmentation patterns for library matching and structural confirmation. nih.gov |

High-Resolution Mass Spectrometry for Reaction Monitoring and Biotransformation Studies (in vitro)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for monitoring the progress of chemical reactions and studying the metabolism or biotransformation of compounds in vitro. acs.org Unlike GC-MS, LC-MS can often analyze carboxylic acids directly without derivatization, which simplifies sample preparation and avoids potential artifacts. researchgate.net

For reaction monitoring, small aliquots can be taken from the reaction mixture at various time points and analyzed by LC-HRMS. The technique allows for the simultaneous tracking of the disappearance of starting materials and the appearance of products and intermediates. The high mass accuracy of HRMS (typically <5 ppm) enables the confident determination of the elemental composition of each detected species, which is critical for identifying unknown byproducts or intermediates. acs.orgacs.org

In in vitro biotransformation studies (e.g., using liver microsomes or other enzyme systems), LC-HRMS is used to identify and quantify potential metabolites. Following incubation of 2-(2,2-dimethylcyclobutyl)acetic acid with the biological system, the sample is analyzed. The data can be interrogated for expected metabolic transformations (e.g., hydroxylation, glucuronidation) by searching for the corresponding accurate masses of the predicted metabolites. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the potential metabolite ions, providing structural information that helps to confirm their identity. mdpi.com In some cases, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to enhance ionization efficiency and sensitivity in LC-MS analyses. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics and Mechanistic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that provides detailed structural information about molecules in solution. It is also inherently quantitative, making it an excellent tool for studying reaction kinetics and elucidating reaction mechanisms without the need for chromatographic separation. acs.orgrsc.org

To study reaction kinetics, a reaction can be initiated directly within an NMR tube placed inside the spectrometer. rsc.org A series of 1H NMR spectra are then acquired at specific time intervals. By integrating the signals corresponding to specific protons on the reactant and product molecules, their relative concentrations can be determined over time. Plotting this concentration data allows for the determination of the reaction rate, rate law, and activation parameters. acs.orgcolostate.edu This in situ monitoring provides a real-time view of the chemical transformation. uni-mainz.de

For mechanistic elucidation, a combination of 1D (1H and 13C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is employed. These techniques allow for the complete and unambiguous assignment of all proton and carbon signals in the starting material, final product, and any observable intermediates. researchgate.net This detailed structural information is vital for understanding the precise bonding changes that occur throughout the reaction, confirming the proposed mechanism, or identifying unexpected reaction pathways, such as ring-opening of the cyclobutane (B1203170) moiety. nsf.gov

Development of Robust Analytical Protocols for Process Control in Research-Scale Synthesis

The development of a robust analytical protocol for controlling a research-scale synthesis of 2-(2,2-dimethylcyclobutyl)acetic acid involves the strategic integration of the aforementioned analytical techniques. This approach aligns with the principles of Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing through timely measurements of critical quality and process parameters. wikipedia.orgacs.org

A comprehensive protocol would establish specific checkpoints throughout the synthesis where analytical tests are performed to ensure the reaction is proceeding as expected and the material meets predefined quality criteria.

A typical integrated analytical protocol might include:

Starting Material Verification: HPLC and NMR are used to confirm the identity and purity of the starting materials before initiating the synthesis.

In-Process Reaction Monitoring: NMR spectroscopy or LC-MS can be used to monitor the conversion of the starting material to the product in real-time or at set intervals. This allows for the determination of reaction completion and the detection of any significant side-product formation. acs.org

Work-up and Isolation Monitoring: Thin-Layer Chromatography (TLC) or rapid HPLC analysis can guide the extraction and purification steps.

Final Product Characterization and Purity Assessment:

HPLC: Used to determine the final purity (assay) of the isolated product.

Chiral HPLC: Used to determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) if the synthesis is stereoselective.

GC-MS: Employed to detect and quantify any residual volatile solvents or volatile impurities after appropriate derivatization.

NMR (1H, 13C): Confirms the final structure of the isolated product and provides another measure of purity.

HRMS: Confirms the elemental composition of the final product.

By establishing acceptance criteria at each stage, this robust protocol ensures that the final product is of the desired quality and provides a detailed understanding of the synthetic process, facilitating troubleshooting and optimization. mt.cominnopharmaeducation.com

Future Research Directions and Unexplored Avenues for 2 2,2 Dimethylcyclobutyl Acetic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

While syntheses for related cyclobutane (B1203170) structures exist, the development of novel, efficient, and stereoselective pathways to 2-(2,2-dimethylcyclobutyl)acetic acid remains a critical area for future research. The four-membered carbocyclic ring is a core structure in many biologically active compounds and serves as a versatile synthetic intermediate due to its high ring strain, which allows for facile ring-opening reactions. rsc.org

Future research should focus on the following areas:

Catalytic [2+2] Cycloadditions: There is a need to develop broadly applicable enantioselective [2+2] cycloaddition reactions between appropriate alkynes and alkenyl derivatives. acs.org The use of earth-abundant metal catalysts, such as cobalt, could provide a practical and economical route to the cyclobutane core. rsc.orgacs.org

Ring-Opening of Bicyclobutanes: Ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) are a reliable method for creating functionalized cyclobutanes. nih.gov Future work could explore catalyst-controlled, regiodivergent hydrocarboxylation or related reactions on acyl BCBs to introduce the acetic acid side chain with high diastereoselectivity. nih.gov The development of both Cu(I) and Cu(II) catalytic systems could allow for selective access to different isomers from the same starting materials. nih.gov

Bio-based Precursors: Investigating synthetic routes from readily available natural products is a promising avenue. For instance, a multi-step synthesis starting from α-pinene, a renewable terpene, has been used to prepare related compounds and could be adapted. material-properties.org This approach aligns with the principles of green chemistry by utilizing biomass-derived feedstocks.

Table 1: Potential Catalytic Strategies for Synthesis

| Catalytic Approach | Key Features | Potential Advantages | Research Focus |

| Enantioselective [2+2] Cycloaddition | Cobalt-catalyzed reaction between an alkyne and an alkene. rsc.orgacs.org | Modular strategy for building enantioenriched cyclobutanes. rsc.org | Development of ligands for high enantioselectivity; expanding substrate scope. |

| Regiodivergent Ring-Opening | Copper(I) or Copper(II) catalyzed hydrophosphination of acyl bicyclobutanes, adaptable to other nucleophiles. nih.gov | Catalyst control over regioselectivity (α vs. β' addition). nih.gov | Adapting the methodology for the introduction of an acetic acid moiety. |

| Oxidation of Natural Products | Phase-transfer-catalyzed oxidation of precursors like α-pinene. material-properties.org | Use of renewable, bio-based starting materials. | Optimization of reaction conditions for yield and selectivity of the target acid. |

Potential Applications in Advanced Materials Science and Polymer Chemistry

The incorporation of strained cyclobutane rings into polymer backbones is an emerging strategy for creating advanced materials with unique properties. acs.org 2-(2,2-Dimethylcyclobutyl)acetic acid is a promising, yet unexplored, building block in this field.

Monomer for Novel Polyesters and Polyamides: The carboxylic acid group allows for condensation polymerization with diols or diamines to create polyesters and polyamides. researchgate.netund.edu The semi-rigid nature of the cyclobutane ring could be used to produce polymers with properties distinct from those made with purely flexible aliphatic or rigid aromatic diacids. nih.govresearchgate.net Research on poly-α-truxillates has shown that cyclobutane-containing polymers can exhibit thermal, chemical, and photochemical stability comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net

Development of Recyclable Polymers: The inherent ring strain of the cyclobutane moiety can be harnessed to create chemically recyclable polymers. wikipedia.orgacs.org By carefully tuning the thermodynamics, the energy difference between the cyclic monomer and the open, polymerized form can be minimized, making the polymerization reversible. acs.org A catalyst could potentially depolymerize the material back to the monomer, facilitating a closed-loop recycling system. acs.org